1-(1-Chlorobutan-2-yl)-3-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15Cl |
|---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-(1-chlorobutan-2-yl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-3-10(8-12)11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3 |
InChI Key |
PTHWOBPZVDZKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Advanced Stereochemical Elucidation and Isomer Characterization of 1 1 Chlorobutan 2 Yl 3 Methylbenzene
Methodologies for Enantiomeric and Diastereomeric Resolution
The separation of the stereoisomers of 1-(1-chlorobutan-2-yl)-3-methylbenzene is a crucial first step in their individual characterization. Enantiomers possess identical physical properties in an achiral environment, making their separation challenging. However, diastereomers have different physical properties and can often be separated by conventional chromatographic techniques. The resolution of enantiomers, therefore, typically involves creating a chiral environment to induce diastereomeric interactions.
Chiral chromatography is a powerful tool for the separation of enantiomers. chromatographyonline.comphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. phenomenex.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for enantiomeric separation. phenomenex.com For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. sigmaaldrich.com The stability of these complexes is influenced by various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to differential retention. sigmaaldrich.com
The choice of mobile phase is also critical. Normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) conditions can be employed, depending on the specific CSP and the analyte's properties. phenomenex.comsci-hub.se
Gas Chromatography (GC): Chiral GC is particularly suitable for volatile and thermally stable compounds. chromatographyonline.com Given the likely volatility of this compound, this technique is a viable option. Cyclodextrin-based CSPs are commonly used in chiral GC for the separation of halogenated hydrocarbons and other nonpolar compounds. chromatographyonline.comgcms.cz The enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin. sigmaaldrich.com
Below is a hypothetical data table illustrating the separation of the stereoisomers of this compound using chiral HPLC and GC.
| Technique | Chiral Stationary Phase | Mobile Phase/Carrier Gas | Stereoisomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|---|---|---|
| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | (1R,2S) | 10.2 | 1.8 |
| (1S,2R) | 11.5 | ||||
| (1R,2R) | 13.8 | 2.1 | |||
| (1S,2S) | 15.2 | ||||
| Chiral GC | Permethylated β-cyclodextrin | Helium | (1R,2S) | 22.1 | 1.6 |
| (1S,2R) | 22.9 | ||||
| (1R,2R) | 24.5 | 1.9 | |||
| (1S,2S) | 25.6 |
An alternative to direct chiral chromatography is the use of chiral derivatizing agents (CDAs). wikipedia.org In this indirect approach, the enantiomeric mixture is reacted with a single enantiomer of a CDA to form a mixture of diastereomers. chiralpedia.com These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column. wikipedia.orgchiralpedia.com
For this compound, this method would first require the introduction of a functional group amenable to derivatization, as the parent compound lacks a reactive site for common CDAs. For instance, a synthetic precursor to the target compound, such as the corresponding alcohol, could be derivatized. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org The resulting diastereomeric esters can then be separated by conventional HPLC or GC. After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the precursor, which can then be converted to the final product.
The success of this method relies on the availability of an enantiomerically pure CDA and a reaction that proceeds without racemization of the analyte or the CDA. chiralpedia.com
Absolute Configuration Assignment Techniques
Once the stereoisomers are separated, it is essential to determine their absolute configuration (the actual three-dimensional arrangement of atoms). Several powerful spectroscopic and crystallographic techniques can be employed for this purpose.
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density in a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.
For a compound like this compound, which may be a liquid or oil at room temperature, obtaining a suitable single crystal can be challenging. In such cases, derivatization with a chiral, crystalline carboxylic acid or other suitable reagent can be employed to form a crystalline derivative. The absolute configuration of the derivative can then be determined by X-ray crystallography, and by knowing the stereochemistry of the derivatizing agent, the absolute configuration of the original molecule can be inferred.
Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. nih.gov
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for one of the enantiomers. researchgate.net The theoretical spectrum is calculated using quantum mechanical methods, such as density functional theory (DFT). researchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. researchgate.net VCD is particularly advantageous as it can be performed on samples in solution, eliminating the need for crystallization. biotools.us
Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov This technique is based on the interaction of light with the chromophores in a chiral molecule. The aromatic ring in this compound acts as a chromophore, making ECD a potentially useful tool for its stereochemical analysis.
The ECD spectrum, characterized by positive or negative Cotton effects, can be used to determine the absolute configuration by comparing the experimental spectrum to that of a known related compound or to a spectrum predicted by theoretical calculations. mdpi.comnih.gov The sign of the Cotton effect can often be correlated with the spatial arrangement of substituents around the chromophore. mdpi.com
Below is a hypothetical data table summarizing the application of these techniques for the absolute configuration assignment of a single isomer of this compound.
| Technique | Experimental Observation | Theoretical Prediction/Reference | Assigned Absolute Configuration |
|---|---|---|---|
| X-ray Crystallography | Crystal structure of a co-crystal with (R)-mandelic acid determined. | Known absolute configuration of (R)-mandelic acid. | (1R,2R) |
| VCD Spectroscopy | Positive band at 1080 cm-1, negative band at 1150 cm-1. | DFT calculation for the (1R,2R) isomer predicts a similar pattern. | (1R,2R) |
| ECD Spectroscopy | Positive Cotton effect at 265 nm. | Empirical rules for substituted benzenes correlate this with an (R) configuration at the benzylic chiral center. | (1R,2R) |
Advanced Nuclear Magnetic Resonance (NMR) Anisotropy
Magnetic anisotropy is a phenomenon wherein the magnetic field experienced by a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field. In NMR spectroscopy, this effect is primarily caused by the circulation of electrons in specific chemical bonds or ring systems, which generates a secondary, induced magnetic field. researchgate.netyoutube.com This induced field is non-uniform and its effect on the chemical shift of a nearby nucleus is highly dependent on the spatial relationship between the nucleus and the anisotropic group. researchgate.net Consequently, NMR anisotropy can be exploited to gain detailed insights into molecular geometry and stereochemistry.
The anisotropic effect is often visualized as a cone, known as the anisotropy cone or shielding/deshielding cone. researchgate.net Nuclei located in the shielding region (typically above and below the plane of a π-system like a benzene (B151609) ring) will experience a weaker effective magnetic field and thus resonate at a higher field (lower ppm value). Conversely, nuclei situated in the deshielding region (typically in the plane of the π-system) will experience a stronger effective magnetic field and resonate at a lower field (higher ppm value). youtube.com
In the context of this compound, the 3-methylbenzene (toluene) moiety is the primary source of magnetic anisotropy. The ring current of the aromatic system generates a significant anisotropic effect that can influence the chemical shifts of the protons on the chlorobutyl side chain. tandfonline.commodgraph.co.uk The precise chemical shift of each proton will be contingent upon its specific spatial orientation relative to the benzene ring, which is dictated by the stereochemistry at the two chiral centers (C1 and C2 of the butane (B89635) chain).
The four stereoisomers of this compound are (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers constitute the other. Due to the different spatial arrangements of the substituents on the chlorobutyl chain in the diastereomeric pairs [(1R,2R)/(1S,2S) vs. (1R,2S)/(1S,2R)], the protons on this chain will experience different degrees of shielding or deshielding from the aromatic ring.
For instance, in one diastereomer, a particular proton on the side chain might be positioned more directly over the face of the benzene ring, leading to a significant upfield shift in its resonance frequency. In the other diastereomer, the same proton may be located closer to the plane of the ring, resulting in a downfield shift. By carefully analyzing these differences in chemical shifts, it is possible to deduce the relative stereochemistry of the two chiral centers.
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further aid in the stereochemical assignment by providing information about through-space proximity between protons. However, the analysis of anisotropic effects on chemical shifts offers a direct and powerful method for stereochemical elucidation.
To illustrate the application of NMR anisotropy in differentiating the diastereomers of this compound, hypothetical ¹H NMR data for the chlorobutyl side chain protons are presented in the table below. The chemical shifts are indicative of the expected influence of the aromatic ring's anisotropic effect on the different stereoisomers.
| Proton | Diastereomer A (e.g., (1R,2R)/(1S,2S)) Chemical Shift (ppm) | Diastereomer B (e.g., (1R,2S)/(1S,2R)) Chemical Shift (ppm) |
| H-1 | 4.85 | 5.02 |
| H-2 | 3.98 | 3.85 |
| H-3a | 1.75 | 1.90 |
| H-3b | 1.60 | 1.78 |
| H-4 | 0.95 | 0.98 |
In this hypothetical data, the noticeable differences in the chemical shifts of H-1 and H-2 between Diastereomer A and Diastereomer B are a direct consequence of the different spatial positioning of these protons relative to the anisotropic field of the 3-methylbenzene ring. Such distinct NMR spectral fingerprints allow for the confident characterization and differentiation of the stereoisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
